N-(benzo[d][1,3]dioxol-5-yl)-2-(picolinamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(picolinamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a complex organic compound that features a unique combination of structural motifs This compound is characterized by the presence of a benzo[d][1,3]dioxole ring, a picolinamido group, and a dihydrothiazolo[5,4-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(picolinamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzo[d][1,3]dioxole ring through a Pd-catalyzed arylation reaction . This is followed by the construction of the dihydrothiazolo[5,4-c]pyridine core via a series of cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-2-(picolinamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole ring can be oxidized under specific conditions to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, particularly at the pyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the picolinamido group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, dihydro derivatives from reduction, and substituted amides from nucleophilic substitution .
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-2-(picolinamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(picolinamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole ring can interact with aromatic residues in proteins, while the picolinamido group can form hydrogen bonds with amino acid side chains . The dihydrothiazolo[5,4-c]pyridine core can participate in π-π stacking interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d][1,3]dioxole derivatives, such as N-benzo[d][1,3]dioxol-5-yl-3-(4-isobutyl-phenyl)-acrylamide and N-benzo[d][1,3]dioxol-5-yl-acetamide .
Uniqueness
What sets N-(benzo[d][1,3]dioxol-5-yl)-2-(picolinamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide apart is its unique combination of structural motifs, which confer a distinct set of chemical properties and biological activities. This makes it a valuable compound for a wide range of scientific applications .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(pyridine-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S/c26-18(14-3-1-2-7-21-14)24-19-23-13-6-8-25(10-17(13)30-19)20(27)22-12-4-5-15-16(9-12)29-11-28-15/h1-5,7,9H,6,8,10-11H2,(H,22,27)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZCKWLZNNTKSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CC=N3)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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